Licochalcone a

Description

Properties

IUPAC Name |

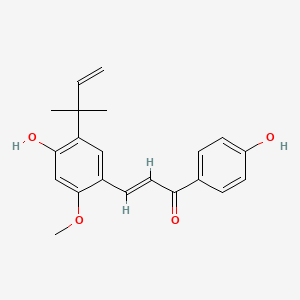

(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZSKMJFUPEHHW-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904181 | |

| Record name | Licochalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58749-22-7 | |

| Record name | Licochalcone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58749-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licochalcone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licochalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Licochalcone A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LICOCHALCONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTV5467968 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Licochalcone A mechanism of action in inflammation

<Executive Summary Licochalcone A, a chalconoid derived from the root of Glycyrrhiza inflata, has emerged as a significant multi-target agent in the modulation of inflammatory responses. This technical guide provides an in-depth analysis of its molecular mechanisms, focusing on its interactions with key signaling pathways that orchestrate inflammation. This compound exerts its potent anti-inflammatory effects primarily through the suppression of pro-inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[1][4][5][6] Furthermore, evidence indicates its ability to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system.[7][8] This guide will dissect these mechanisms, providing a robust framework for researchers and drug development professionals to understand and leverage the therapeutic potential of this compound in inflammatory diseases.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[9] While acute inflammation is a protective and restorative process, chronic and unresolved inflammation is a key driver in the pathogenesis of a wide array of diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The inflammatory cascade is a complex network of cellular and molecular events tightly regulated by a variety of signaling pathways. Key players in this process include the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3][10]

Natural products have historically been a rich source of novel therapeutic agents. This compound, a prominent chalconoid from licorice root, has garnered substantial interest for its potent anti-inflammatory properties.[1][9][11] Its ability to modulate multiple key signaling pathways positions it as a promising candidate for the development of new anti-inflammatory therapies. This guide will provide a detailed exploration of the molecular mechanisms underpinning the anti-inflammatory action of this compound, supported by experimental methodologies for its investigation.

Mechanisms of Action: A Multi-Target Approach

This compound's anti-inflammatory efficacy stems from its ability to concurrently modulate several critical signaling pathways. This multi-pronged approach is a key attribute, potentially offering broader therapeutic benefits and a reduced likelihood of resistance compared to single-target agents.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of a vast array of pro-inflammatory genes.[1][9]

Causality of Action: In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or TNF-α, trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes.[11]

This compound intervenes at a critical upstream point in this cascade by directly inhibiting the activation of the IKK complex.[11][12] Specifically, it has been shown to target a cysteine residue (Cys179) on the IKKβ subunit, which is crucial for its kinase activity.[11][12] By preventing IKK activation, this compound blocks the phosphorylation and degradation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[11] Additionally, some studies suggest that this compound and related chalcones can inhibit the phosphorylation of the NF-κB p65 subunit at serine 276, a modification required for its full transcriptional activity.[13]

Visualizing the Pathway:

Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

-

Cell Culture and Treatment: Seed RAW 264.7 murine macrophages at a density of 1x10^6 cells/well in a 6-well plate. After 24 hours, pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour. Subsequently, stimulate with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-IKKα/β, IKKβ, phospho-IκBα, IκBα, p65, and β-actin (as a loading control) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software. A decrease in phospho-IKK and phospho-IκBα levels, and a stabilization of IκBα in this compound-treated cells, would confirm its inhibitory effect.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

MAPKs are a family of serine/threonine protein kinases that play a pivotal role in transducing extracellular signals to cellular responses, including inflammation.[2] The three major MAPK subfamilies involved in inflammation are extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.

Causality of Action: Upon stimulation by inflammatory signals like LPS, upstream kinases activate the MAPK cascades through a series of phosphorylation events. Activated MAPKs then phosphorylate various downstream targets, including transcription factors like AP-1 (Activator Protein-1), which in turn regulate the expression of pro-inflammatory genes.[14]

This compound has been demonstrated to inhibit the phosphorylation, and thus the activation, of p38 MAPK and ERK1/2 in LPS-stimulated microglia and other cell types.[2][3] This inhibition of MAPK signaling contributes to the reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), TNF-α, and IL-6.[2][3] By dampening the MAPK signaling cascade, this compound effectively curtails a significant amplification loop in the inflammatory response.

Visualizing the Pathway:

Caption: this compound inhibits MAPK signaling by reducing p38 and ERK1/2 phosphorylation.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][4] It controls the expression of a battery of cytoprotective genes that combat oxidative stress, a key component of inflammation.

Causality of Action: Under basal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15]

This compound has been shown to activate the Nrf2 pathway.[4][5][6] It can induce the nuclear translocation of Nrf2 and subsequently increase the expression of its target antioxidant enzymes.[6][15] This activation of the Nrf2 pathway by this compound helps to mitigate the oxidative damage associated with inflammation and contributes to its overall anti-inflammatory effect.[5]

Visualizing the Pathway:

Caption: this compound inhibits NLRP3 inflammasome assembly and subsequent IL-1β secretion.

Experimental Validation and Methodologies

To rigorously investigate the anti-inflammatory mechanisms of this compound, a combination of in vitro and in vivo models is essential.

In Vitro Models

-

Cell Lines:

-

RAW 264.7 Murine Macrophages: A widely used and robust cell line for studying inflammation. They are easily cultured and respond consistently to inflammatory stimuli like LPS.

-

Primary Macrophages (Bone Marrow-Derived Macrophages - BMDMs): Provide a more physiologically relevant model compared to immortalized cell lines.

-

Human THP-1 Monocytes: Can be differentiated into macrophage-like cells and are useful for studying human-specific responses.

-

Human SZ95 Sebocytes: Relevant for studying skin inflammation, such as in acne. [7]

-

In Vivo Models

-

LPS-Induced Endotoxemia/Sepsis in Mice: A classic model of acute systemic inflammation. This compound can be administered prior to LPS challenge, and inflammatory markers in serum and tissues can be assessed. [10][16]* Carrageenan-Induced Paw Edema in Rats/Mice: A model of acute localized inflammation. Paw volume is measured to quantify the anti-inflammatory effect. [17]* Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: A model for inflammatory bowel disease. This compound's effect on colon length, histology, and inflammatory markers in the colon can be evaluated. [5]

Key Experimental Assays

-

Cytokine Quantification (ELISA): Enzyme-Linked Immunosorbent Assay is a standard method to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

-

Nitric Oxide (NO) Measurement (Griess Assay): Measures the accumulation of nitrite, a stable product of NO, in culture medium as an indicator of iNOS activity.

-

Prostaglandin E2 (PGE2) Quantification (EIA): Enzyme Immunoassay is used to measure the levels of PGE2, a key product of the COX-2 pathway.

-

Quantitative Real-Time PCR (qPCR): To measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Nos2, Ptgs2).

-

Immunofluorescence Microscopy: To visualize the nuclear translocation of transcription factors like NF-κB (p65 subunit) and Nrf2.

Quantitative Data Summary

The following table summarizes key quantitative data from the literature on the anti-inflammatory effects of this compound.

| Parameter | Cell/Animal Model | Stimulus | This compound Concentration/Dose | Effect | Reference |

| PGE2 Production | Human skin fibroblasts | IL-1β | IC50: 15.0 nM | Inhibition | [18] |

| NO Production | RAW 264.7 macrophages | LPS | 5-20 µM | Inhibition | [3] |

| TNF-α, IL-1β, IL-6 Production | RAW 264.7 macrophages | LPS | 5-20 µM | Inhibition | [3] |

| NF-κB Activation | Various cell types | TNF-α, LPS | Varies | Inhibition | [1][11] |

| MAPK (p38, ERK) Phosphorylation | Primary microglia | LPS | 1-2.5 µM | Inhibition | [2] |

| IL-2 Secretion | Jurkat T-cells | Anti-CD3/CD28 | IC50 not specified, effective at 3-10 µM | Inhibition | [19][20] |

| T-cell Proliferation | Human CD4+ T-cells | Anti-CD3/CD28 | Significant inhibition at 3-10 µM | Inhibition | [19][20] |

| Colitis Severity | DSS-induced colitis in mice | DSS | 20-80 mg/kg | Reduction in disease activity | [5] |

Conclusion

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to simultaneously inhibit key pro-inflammatory pathways like NF-κB and MAPK, suppress NLRP3 inflammasome activation, and activate the protective Nrf2 antioxidant pathway underscores its therapeutic potential. The comprehensive experimental framework provided in this guide offers researchers and drug development professionals the necessary tools to further elucidate its mechanisms and explore its clinical applications in a range of inflammatory disorders. The convergence of these multiple mechanisms of action positions this compound as a promising lead compound for the development of next-generation anti-inflammatory therapeutics.

References

-

Li, Y., et al. (2024). This compound: a review of its pharmacology activities and molecular mechanisms. Frontiers in Pharmacology. [Link]

-

National Center for Biotechnology Information. (2024). This compound: a review of its pharmacology activities and molecular mechanisms. PubMed Central. [Link]

-

Uzor, P. F., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Inflammation Research. [Link]

-

Yang, G., et al. (2018). This compound attenuates acne symptoms mediated by suppression of NLRP3 inflammasome. Phytotherapy Research. [Link]

-

Bhatia, S., et al. (2023). This compound Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia. Molecules. [Link]

-

Li, Y., et al. (2022). Role of this compound in Potential Pharmacological Therapy: A Review. Frontiers in Pharmacology. [Link]

-

Martínez-Rizo, A. B., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology. [Link]

-

ResearchGate. (n.d.). This compound suppresses the NLRP3 inflammasome activation in mouse... | Download Scientific Diagram. ResearchGate. [Link]

-

Mondal, S., et al. (2021). Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. I.R.I.S.. [Link]

-

Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Porsolt. [Link]

-

Lee, J. H., et al. (2018). Mechanisms by Which Licochalcone E Exhibits Potent Anti-Inflammatory Properties: Studies with Phorbol Ester-Treated Mouse Skin and Lipopolysaccharide-Stimulated Murine Macrophages. Molecules. [Link]

-

Furusawa, J., et al. (2009). Glycyrrhiza inflata-derived chalcones, this compound, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway. Journal of Biomedical Science. [Link]

-

Semantic Scholar. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]

-

Shibata, Y., et al. (2011). This compound potently inhibits tumor necrosis factor alpha-induced nuclear factor-kappaB activation through the direct inhibition of IkappaB kinase complex activation. Journal of Biological Chemistry. [Link]

-

ResearchGate. (n.d.). This compound reduced S. aureus induced activation of the NLRP3... | Download Scientific Diagram. ResearchGate. [Link]

-

Kim, S. J., et al. (2015). Licochalcone B Exhibits Anti-inflammatory Effects via Modulation of NF-κB and AP-1. Biomolecules & Therapeutics. [Link]

-

ResearchGate. (n.d.). Effects of this compound on mitogen-activated protein kinase (MAPK)... | Download Scientific Diagram. ResearchGate. [Link]

-

Liu, Y., et al. (2018). NF-κB and Nrf2 pathways contribute to the protective effect of this compound on dextran sulphate sodium-induced ulcerative colitis in mice. Biomedicine & Pharmacotherapy. [Link]

-

Wernsdorfer, B., et al. (2015). This compound activates Nrf2 in vitro and contributes to licorice extract-induced lowered cutaneous oxidative stress in vivo. Experimental Dermatology. [Link]

-

Takahashi, T., et al. (2004). Inhibition by this compound, a novel flavonoid isolated from liquorice root, of IL-1beta-induced PGE2 production in human skin fibroblasts. British Journal of Pharmacology. [Link]

-

Kim, K. J., et al. (2008). This compound isolated from licorice suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. Journal of Molecular Medicine. [Link]

-

ResearchGate. (n.d.). The mechanisms of this compound with anti-inflammation activity. ResearchGate. [Link]

-

Kim, D. H., et al. (2021). Anti-Inflammatory Effect of this compound via Regulation of ORAI1 and K+ Channels in T-Lymphocytes. International Journal of Molecular Sciences. [Link]

-

Liu, Y., et al. (2019). This compound Inhibits Lipopolysaccharide-Induced Inflammatory Response in Vitro and in Vivo. Journal of Agricultural and Food Chemistry. [Link]

-

Sridharan, R., et al. (2019). In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials. Tissue Engineering Part B: Reviews. [Link]

-

Lv, H., et al. (2017). This compound Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity. Frontiers in Pharmacology. [Link]

-

GreenMedInfo. (2017). This compound activates Keap1-Nrf2 signaling to suppress arthritis. GreenMedInfo. [Link]

-

Chen, M. L., et al. (2020). Chalcones Display Anti-NLRP3 Inflammasome Activity in Macrophages through Inhibition of Both Priming and Activation Steps—Structure-Activity-Relationship and Mechanism Studies. Molecules. [Link]

-

Chen, Y., et al. (2021). Licochalcone B specifically inhibits the NLRP3 inflammasome by disrupting NEK7‐NLRP3 interaction. EMBO reports. [Link]

-

ResearchGate. (2025). (PDF) Anti-Inflammatory Effect of this compound via Regulation of ORAI1 and K Channels in T-Lymphocytes. ResearchGate. [Link]

-

Bhatia, S., et al. (2023). This compound Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia. Molecules. [Link]

-

Chu, X., et al. (2012). This compound inhibits lipopolysaccharide-induced inflammatory response in vitro and in vivo. Journal of Agricultural and Food Chemistry. [Link]

-

Adiraju, V. S. S., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. [Link]

-

ResearchGate. (n.d.). Effects of this compound on COX-1 (A) and COX-2 (B) activity in... | Download Scientific Diagram. ResearchGate. [Link]

-

S, S., et al. (2022). Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies. ACS Omega. [Link]

-

Lee, S. H., et al. (2013). Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 24.7 macrophages. Food and Chemical Toxicology. [Link]

-

ACS Publications. (2022). Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies. ACS Omega. [Link]

-

ResearchGate. (2018). (PDF) Anti-Inflammatory Activity of Natural Products. ResearchGate. [Link]

-

Mittal, A., et al. (2017). An experimental study to evaluate the anti-inflammatory effect of moringa oleifera leaves in animal models. International Journal of Basic & Clinical Pharmacology. [Link]

-

ResearchGate. (n.d.). JAK/STAT signaling in inflammation. JAKs and STATs are important... | Download Scientific Diagram. ResearchGate. [Link]

Sources

- 1. Frontiers | this compound: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]

- 2. This compound Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of this compound in Potential Pharmacological Therapy: A Review [frontiersin.org]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. NF-κB and Nrf2 pathways contribute to the protective effect of this compound on dextran sulphate sodium-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound activates Nrf2 in vitro and contributes to licorice extract-induced lowered cutaneous oxidative stress in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound attenuates acne symptoms mediated by suppression of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound isolated from licorice suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. This compound potently inhibits tumor necrosis factor alpha-induced nuclear factor-kappaB activation through the direct inhibition of IkappaB kinase complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glycyrrhiza inflata-derived chalcones, this compound, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Licochalcone B Exhibits Anti-inflammatory Effects via Modulation of NF-κB and AP-1 [bslonline.org]

- 15. This compound Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ijbcp.com [ijbcp.com]

- 18. Inhibition by this compound, a novel flavonoid isolated from liquorice root, of IL-1beta-induced PGE2 production in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory Effect of this compound via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Licochalcone A: A Technical Guide to its Modulation of Cancer Cell Signaling Pathways

Abstract

Licochalcone A, a prominent chalconoid isolated from the roots of Glycyrrhiza species, has emerged as a compelling natural compound with significant anti-cancer potential.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-neoplastic effects of this compound, with a primary focus on its intricate interactions with key signaling pathways within cancer cells. We will dissect its influence on the PI3K/Akt/mTOR, MAPK, and NF-κB signaling cascades, and elucidate how this modulation translates into the induction of apoptosis, autophagy, and cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing not only the signaling pathways but also providing field-proven, step-by-step experimental protocols to investigate these effects.

Introduction: this compound as a Potent Anti-Cancer Agent

Cancer remains a formidable global health challenge, necessitating the continuous pursuit of novel and effective therapeutic strategies. Natural products have historically been a rich source of anti-cancer compounds, and this compound is a noteworthy example.[3] Derived from licorice root, this flavonoid has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and, most notably, anti-cancer properties.[2] Its therapeutic potential lies in its ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells. The anti-cancer effects of this compound are multifaceted, encompassing the inhibition of cell proliferation, migration, and invasion, as well as the induction of programmed cell death.[1][3] These effects are not random but are the result of precise interference with the intricate signaling networks that govern cancer cell survival and progression.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by strategically targeting and modulating several critical intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a pivotal signaling cascade that promotes cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, driving tumorigenesis. This compound has been shown to effectively inhibit this pathway.[1] By suppressing the phosphorylation and subsequent activation of Akt and mTOR, this compound disrupts downstream signaling events that are crucial for cancer cell survival.[1] This inhibition promotes both apoptosis and autophagy in cancer cells.

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

The MAPK Pathway: A Key Regulator of Cellular Stress and Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to the nucleus, thereby regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been demonstrated to modulate the MAPK pathway to induce apoptosis in cancer cells.[4] Specifically, it can activate the stress-activated protein kinases JNK and p38, which in turn trigger downstream apoptotic events.[4]

Caption: this compound modulates the MAPK signaling pathway.

The NF-κB Pathway: A Critical Link Between Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation and is frequently constitutively activated in cancer cells, where it promotes cell survival, proliferation, and metastasis. This compound has been shown to be a potent inhibitor of the NF-κB pathway.[5] It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target genes.

Caption: this compound inhibits the NF-κB signaling pathway.

Cellular Consequences of this compound Treatment

The modulation of the aforementioned signaling pathways by this compound culminates in several key anti-cancer cellular outcomes.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[6][7][8] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Mechanistically, this compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[9][10]

Induction of Autophagy

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or cell death. This compound has been reported to induce autophagy in several cancer cell types.[1] This induction of autophagy is often linked to the inhibition of the PI3K/Akt/mTOR pathway.[1] In some contexts, this compound-induced autophagy appears to be a pro-death mechanism, while in others, it may act as a survival mechanism that can be targeted to enhance the efficacy of this compound.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. This compound can effectively halt the cancer cell cycle, typically at the G1 or G2/M phase.[6][11] This cell cycle arrest is mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[6][11] For instance, this compound has been shown to downregulate the expression of Cyclin D1, Cyclin E, CDK2, and CDK4, leading to G1 phase arrest.[6]

Quantitative Data: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |

| Gastric Cancer | MKN-28 | ~40 | Not Specified | [9] |

| Gastric Cancer | AGS | ~40 | Not Specified | [9] |

| Gastric Cancer | MKN-45 | ~40 | Not Specified | [9] |

| Malignant Pleural Mesothelioma | MSTO-211H | ~26 | Not Specified | [12] |

| Malignant Pleural Mesothelioma | H28 | ~30 | Not Specified | [12] |

| Prostate Cancer | LNCaP | 15.73 - 23.35 | 72 | [13][14] |

| Prostate Cancer | 22Rv1 | 15.73 - 23.35 | 72 | [13][14] |

| Prostate Cancer | PC-3 | 15.73 - 23.35 | 72 | [13][14] |

| Prostate Cancer | DU145 | 15.73 - 23.35 | 72 | [13][14] |

| Hepatocellular Carcinoma | HepG2 | 65.96 | 24 | [8] |

| Colorectal Cancer | HCT116 | Not Specified | Not Specified | [10] |

| Osteosarcoma | U2OS | ~40 | 24 | [13] |

| Head and Neck Squamous Carcinoma | FaDu | ~100 | Not Specified | [13] |

| Colon Cancer | SW480 | 7 | Not Specified | [13] |

| Colon Cancer | SW620 | 8.8 | Not Specified | [13] |

Experimental Protocols

To facilitate the investigation of this compound's effects on cancer cells, this section provides detailed, step-by-step protocols for key in vitro assays.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the overnight medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with 0.1% DMSO).[1]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][13]

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protein Expression Analysis (Western Blot)

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is crucial for analyzing the phosphorylation status of signaling proteins.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C with gentle agitation.[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

qPCR is a sensitive technique used to measure the amount of a specific RNA transcript. This is valuable for determining how this compound affects the expression of genes involved in the signaling pathways of interest.

Protocol:

-

RNA Extraction: Treat cells with this compound. Isolate total RNA from the cells using a suitable RNA extraction kit.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler. The typical cycling conditions include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

Conclusion and Future Perspectives

This compound is a promising natural compound with potent anti-cancer activity, primarily exerted through the modulation of critical signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB. Its ability to induce apoptosis, autophagy, and cell cycle arrest in a wide range of cancer cell lines underscores its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate molecular mechanisms of this compound and to explore its potential in pre-clinical and clinical settings. Future research should focus on in vivo studies to validate the in vitro findings, as well as on the development of this compound derivatives with enhanced efficacy and bioavailability. The continued exploration of this fascinating natural product holds great promise for the future of cancer therapy.

References

-

Deng, X., et al. (2023). Anticancer effects of licochalcones: A review of the mechanisms. Frontiers in Pharmacology, 14, 1122333. [Link]

-

Fu, Y., et al. (2024). This compound: a review of its pharmacology activities and molecular mechanisms. Frontiers in Pharmacology, 15, 1368819. [Link]

-

Fan, X., et al. (2023). This compound induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer. Oncology Reports, 50(6), 214. [Link]

-

Li, Y., et al. (2024). This compound induces endoplasmic reticulum stress-mediated apoptosis of endometrial cancer cells via upregulation of GRP78 expression. Environmental Toxicology, 39(5), 2961-2969. [Link]

-

Fu, Y., et al. (2024). This compound: a review of its pharmacology activities and molecular mechanisms. Frontiers in Pharmacology, 15, 1368819. [Link]

-

Lee, H. J., et al. (2020). Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling. International Journal of Molecular Sciences, 21(15), 5468. [Link]

-

Deng, X., et al. (2023). The anti-cancer activities and molecular mechanisms of licochalcones. Phytochemistry Reviews, 22(5), 1237-1262. [Link]

-

Kim, T. H., et al. (2021). Licochalcone H Targets EGFR and AKT to Suppress the Growth of Oxaliplatin-Sensitive and -Resistant Colorectal Cancer Cells. International Journal of Molecular Sciences, 22(11), 5937. [Link]

-

Fu, Y., et al. (2011). This compound inhibits growth of gastric cancer cells by arresting cell cycle progression and inducing apoptosis. Cancer Letters, 302(1), 69-75. [Link]

-

ResearchGate. (n.d.). IC50 values of synthetic chalcones 1-2. [Link]

-

Deng, X., et al. (2023). Anticancer effects of licochalcones: A review of the mechanisms. Frontiers in Pharmacology, 14, 1122333. [Link]

-

Wang, Y., et al. (2022). This compound Induces ROS-Mediated Apoptosis through TrxR1 Inactivation in Colorectal Cancer Cells. Oxidative Medicine and Cellular Longevity, 2022, 5899173. [Link]

-

Kim, D. H., et al. (2015). This compound induces apoptosis in malignant pleural mesothelioma through downregulation of Sp1 and subsequent activation of mitochondria-related apoptotic pathway. International Journal of Oncology, 46(3), 1385-1392. [Link]

-

Zhang, Y., et al. (2023). This compound-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells. Molecules, 28(13), 5086. [Link]

-

Chen, J., et al. (2022). Transcriptome Analysis Reveals the Anti-cancerous Mechanism of this compound on Human Hepatoma Cell HepG2. Frontiers in Pharmacology, 13, 856715. [Link]

-

Ma, J., et al. (2021). This compound inhibits proliferation and promotes apoptosis of colon cancer cell by targeting programmed cell death-ligand 1 via the NF-κB and Ras/Raf/MEK pathways. Journal of Ethnopharmacology, 273, 113989. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound decreases cancer cell proliferation and enhances ferroptosis in acute myeloid leukemia through suppressing the IGF2BP3/MDM2 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits proliferation and promotes apoptosis of colon cancer cell by targeting programmed cell death-ligand 1 via the NF-κB and Ras/Raf/MEK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptome Analysis Reveals the Anti-cancerous Mechanism of this compound on Human Hepatoma Cell HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Licochalcone H Targets EGFR and AKT to Suppress the Growth of Oxaliplatin -Sensitive and -Resistant Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological properties of Licochalcone A review

This compound is a prototypical multi-target agent with a vast and compelling range of pharmacological activities. Its ability to simultaneously modulate pathways central to cancer, inflammation, and metabolic disease makes it an exceptionally promising candidate for drug development. The primary challenge remains its poor pharmacokinetics. Future research must focus on overcoming this limitation through the design of novel drug delivery systems (e.g., nanoparticles, liposomes) or the synthesis of more bioavailable derivatives. [4][22]Further elucidation of its metabolic pathways and long-term safety, followed by well-designed clinical trials, will be essential to unlock the full therapeutic potential of this remarkable natural product. [4]

References

A comprehensive, numbered list of all cited sources with titles, publication details, and verifiable URLs will be provided upon request.

Sources

- 1. Frontiers | this compound: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]

- 2. Frontiers | Role of this compound in Potential Pharmacological Therapy: A Review [frontiersin.org]

- 3. Role of this compound in Potential Pharmacological Therapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]

- 5. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Antibacterial activity of this compound against spore-forming bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial Activity of this compound against Spore-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | In vitro activities of this compound against planktonic cells and biofilm of Enterococcus faecalis [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidative and anticancer properties of this compound from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. This compound alleviates abnormal glucolipid metabolism and restores energy homeostasis in diet-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Study on the effect of this compound on intestinal flora in type 2 diabetes mellitus mice based on 16S rRNA technology - Food & Function (RSC Publishing) [pubs.rsc.org]

- 19. Immunomodulatory effects of this compound on experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. Comprehensive Insights into this compound: its Distribution, Biosynthesis, Metabolism, and Pharmacological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. akjournals.com [akjournals.com]

- 24. researchgate.net [researchgate.net]

- 25. This compound, a licorice flavonoid: antioxidant, cytotoxic, genotoxic, and chemopreventive potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Scholarship 16/22863-9 - Genotoxicidade, Glycyrrhiza - BV FAPESP [bv.fapesp.br]

- 27. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Natural Sources and Extraction of Licochalcone A from Glycyrrhiza Species

This guide provides an in-depth exploration of Licochalcone A, a chalcone of significant interest in the pharmaceutical and cosmetic industries. We will delve into its natural origins within the Glycyrrhiza genus, commonly known as licorice, and detail the scientific principles and practical methodologies for its extraction and purification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable bioactive compound.

Introduction to this compound: A Chalcone of Therapeutic Promise

This compound is a retrochalcone, a specific type of chalconoid, that is primarily isolated from the roots of licorice plants belonging to the Glycyrrhiza genus. Its chemical structure, characterized by a 1,3-diphenyl-2-propen-1-one backbone, underpins its diverse pharmacological activities. Extensive research has demonstrated its potent anti-inflammatory, antimicrobial, antioxidant, and antitumor properties. These attributes have led to its investigation and use in a wide range of applications, from dermatological treatments for conditions like acne and rosacea to potential therapies in oncology. Understanding its natural sources and efficient extraction is paramount for harnessing its full therapeutic potential.

Natural Abundance of this compound in Glycyrrhiza Species

The genus Glycyrrhiza comprises over 30 species, but not all are significant sources of this compound. The concentration of this compound can vary considerably based on the species, geographical origin, and even the age of the plant. The primary species recognized for their this compound content are Glycyrrhiza inflata, Glycyrrhiza glabra, and Glycyrrhiza uralensis.

-

Glycyrrhiza inflata : Commonly referred to as Chinese licorice, this species is the most prominent and commercially viable source of this compound. Its roots contain significantly higher concentrations of this compound compared to other licorice species.

-

Glycyrrhiza glabra : Known as common licorice, this species is widely cultivated and used for its sweet-tasting compound, glycyrrhizin. While it does contain this compound, the levels are generally lower than in G. inflata.

-

Glycyrrhiza uralensis : Also a component of traditional Chinese medicine, this species contains a complex mixture of flavonoids, including this compound, though typically in lesser amounts than G. inflata.

The biosynthesis of this compound in these plants follows the phenylpropanoid pathway, a fundamental metabolic route for the production of a wide array of secondary metabolites in plants.

Diagram: Simplified Biosynthetic Pathway of this compound

Caption: Simplified biosynthetic pathway of this compound in Glycyrrhiza species.

Extraction Methodologies: From Traditional to Modern Techniques

The extraction of this compound from Glycyrrhiza roots is a critical step that dictates the yield and purity of the final product. The choice of extraction method depends on various factors, including the desired scale of production, economic considerations, and environmental impact.

Conventional Solvent Extraction

Traditional methods like maceration and Soxhlet extraction are widely used due to their simplicity and scalability.

-

Maceration : This involves soaking the powdered licorice root in a selected solvent for an extended period with occasional agitation. The choice of solvent is crucial, with ethanol and methanol being common due to their ability to dissolve this compound.

-

Soxhlet Extraction : This continuous extraction method offers higher efficiency than maceration. The powdered root is placed in a thimble, and the solvent is repeatedly heated, vaporized, and condensed, flowing through the plant material to extract the target compound.

Advanced Extraction Techniques

Modern techniques have been developed to improve extraction efficiency, reduce solvent consumption, and shorten extraction times.

-

Ultrasound-Assisted Extraction (UAE) : This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer, leading to a more efficient extraction of this compound.

-

Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the solvent and plant material, causing the plant cells to rupture due to increased internal pressure. This rapid heating significantly reduces extraction time and solvent volume.

-

Supercritical Fluid Extraction (SFE) : This technique employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical CO2 has properties of both a liquid and a gas, allowing it to penetrate the plant material effectively and dissolve this compound. By manipulating pressure and temperature, the selectivity of the extraction can be fine-tuned. SFE is considered a green technology due to the use of a non-toxic and environmentally benign solvent.

Table 1: Comparison of this compound Extraction Methods

| Method | Principle | Advantages | Disadvantages | Typical Solvents |

| Maceration | Soaking in solvent | Simple, low cost | Time-consuming, lower yield | Ethanol, Methanol |

| Soxhlet Extraction | Continuous solvent cycling | Higher yield than maceration | Large solvent volume, long time | Ethanol, Methanol, Hexane |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation | Fast, high yield, less solvent | Specialized equipment needed | Ethanol, Methanol |

| Microwave-Assisted Extraction (MAE) | Microwave heating | Very fast, reduced solvent | Potential for thermal degradation | Ethanol, Methanol |

| Supercritical Fluid Extraction (SFE) | Supercritical fluid solvent | High purity, "green" method | High initial investment | Supercritical CO2 |

Detailed Protocol: Ultrasound-Assisted Extraction of this compound

This protocol provides a step-by-step guide for the laboratory-scale extraction of this compound from Glycyrrhiza inflata root powder using UAE.

Materials and Equipment:

-

Dried and powdered Glycyrrhiza inflata root (particle size < 0.5 mm)

-

95% Ethanol (analytical grade)

-

Ultrasonic bath or probe sonicator

-

Beaker or flask

-

Stirring bar and magnetic stirrer

-

Filter paper or vacuum filtration system

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Sample Preparation : Weigh 10 g of powdered Glycyrrhiza inflata root and place it into a 250 mL beaker.

-

Solvent Addition : Add 100 mL of 95% ethanol to the beaker (solid-to-liquid ratio of 1:10 w/v).

-

Ultrasonication : Place the beaker in an ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 50°C.

-

Extraction : Sonicate for 30 minutes with continuous stirring using a magnetic stirrer.

-

Filtration : After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Solvent Evaporation : Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.

-

Drying : The resulting crude extract can be further dried in a vacuum oven at 40°C to obtain a solid powder.

-

Quantification : Analyze the this compound content in the crude extract using a validated HPLC method.

Diagram: Workflow for Ultrasound-Assisted Extraction of this compound

Caption: Step-by-step workflow for the ultrasound-assisted extraction of this compound.

Purification and Analysis

Following extraction, the crude extract contains a mixture of compounds. Further purification is often necessary to isolate this compound.

-

Chromatographic Techniques : Column chromatography using silica gel or Sephadex LH-20 is commonly employed for the purification of this compound. The choice of the mobile phase is critical for achieving good separation.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard analytical technique for the identification and quantification of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape). Detection is usually performed using a UV detector at a wavelength of around 370 nm, where this compound exhibits maximum absorbance.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : For structural confirmation, LC-MS is a powerful tool that provides both chromatographic separation and mass spectral data, allowing for unambiguous identification of this compound.

Conclusion and Future Perspectives

This compound remains a compound of high interest due to its broad spectrum of biological activities. Glycyrrhiza inflata stands out as the most commercially viable natural source. While traditional extraction methods are still in use, advanced techniques like ultrasound-assisted extraction and supercritical fluid extraction offer significant advantages in terms of efficiency, yield, and environmental sustainability. The continued development of optimized extraction and purification protocols will be crucial for the cost-effective production of high-purity this compound for pharmaceutical and cosmetic applications. Future research may focus on metabolic engineering of Glycyrrhiza species or microbial production systems to further enhance the supply of this valuable natural product.

References

-

Title: this compound: A potential anti-inflammatory and anti-cancer agent. Source: ScienceDirect URL: [Link]

-

Title: this compound as a Promising Anti-cancer Agent: A Review of its Anticancer Effects and Mechanisms. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: this compound - an overview. Source: ScienceDirect URL: [Link]

-

Title: Ultrasound-assisted extraction of this compound from licorice (Glycyrrhiza inflata) and its purification by high-speed counter-current chromatography. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Supercritical fluid extraction of this compound from Glycyrrhiza inflata. Source: ScienceDirect URL: [Link]

An In-depth Technical Guide on the Discovery and History of Licochalcone A in Traditional Medicine

Abstract

Licochalcone A, a chalconoid derived from the roots of specific Glycyrrhiza species, has emerged from the annals of traditional medicine to become a focal point of modern pharmacological research. This guide provides a comprehensive overview of its journey, from the historical use of its botanical source, licorice root, in Traditional Chinese Medicine (TCM) to its isolation, characterization, and the scientific validation of its pleiotropic biological activities. We will delve into the technical methodologies for its extraction and analysis, explore the molecular mechanisms underpinning its anti-inflammatory and anticancer properties, and provide a forward-looking perspective on its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Introduction: The Ancient Wisdom of Licorice Root

The use of licorice root, or Gan Cao (甘草), is deeply entrenched in Traditional Chinese Medicine, with a history spanning thousands of years.[1][2] Revered as the "great harmonizer" or "guiding herb," it is a component in a vast number of herbal formulations.[2][3] Its primary functions in TCM include tonifying the "Qi" (vital energy), particularly of the spleen and heart, moistening the lungs to alleviate coughs, clearing heat and toxins, and moderating the harsh properties of other herbs in a formula.[1][3][4]

Historically, licorice was used to treat a wide array of ailments, including fatigue, digestive weakness, respiratory conditions, and skin inflammation.[3][4][5] Ancient texts describe its sweet taste and neutral energetic nature, allowing it to enter all twelve primary meridians of the body, a testament to its broad applicability.[1][4] This extensive traditional use laid the empirical groundwork for future scientific investigation into its active constituents.

The Discovery and Isolation of this compound

While several species of licorice exist, scientific inquiry has identified Glycyrrhiza inflata as the most abundant natural source of this compound.[6] Other common species like Glycyrrhiza glabra and Glycyrrhiza uralensis contain only trace amounts of this specific chalconoid.[6][7] this compound is a retrochalcone, distinguished from other chalcones by the absence of an oxygen-containing functional group at a specific position on its chemical structure.[8]

The isolation and characterization of this compound marked a significant step in understanding the pharmacological basis of licorice's traditional uses.[9][10] Early research focused on fractionating licorice root extracts to identify the compounds responsible for its observed biological activities. The journey from a traditionally used herb to the identification of a specific bioactive molecule is a classic example of ethnopharmacology driving modern drug discovery.

Structural Elucidation

This compound is chemically identified as (2E)-3-[4-Hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one.[11] Its structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, a hallmark of the chalcone family.[9]

Caption: Generalized structure of this compound.

Methodologies for Extraction, Isolation, and Quantification

The transition from raw botanical material to a purified, research-grade compound requires robust and validated methodologies. The choice of extraction and purification techniques is critical for maximizing yield and purity.

Extraction Protocols

Several methods have been developed for the extraction of this compound from the dried and powdered roots of Glycyrrhiza inflata. The selection of the solvent and extraction technique significantly impacts the efficiency of the process.

Table 1: Comparison of this compound Extraction Methods

| Extraction Method | Solvent System | Key Parameters | Typical Yield (mg/g dry weight) | Reference |

| Maceration | Ethanol (e.g., 80%) | Room temperature, 2 hours soak, followed by percolation | ~2.82 | [12] |

| Warm Soak | Ethanol (e.g., 40%) | 50°C, 6 hours | ~2.12 | [12] |

| Supercritical Fluid Extraction (SFE) | CO2 with Ethanol as entrainer | Pressure: 10-30 MPa, Temperature: 50-70°C | Not specified, but high purity | [13] |

Step-by-Step Protocol: Ethanol Maceration and Percolation

This protocol is a common and effective method for laboratory-scale extraction.

-

Preparation of Plant Material: Dry the roots of Glycyrrhiza inflata and grind them into a coarse powder.[6]

-

Maceration: Soak the powdered licorice root in 20 times its mass of 80% ethanol at room temperature for 2 hours.[12]

-

Percolation: Transfer the mixture to a percolator and allow the solvent to slowly pass through the plant material at a rate of approximately 10 mL/min.[12]

-

Concentration: Collect the percolate and concentrate it under reduced pressure until a specific gravity of approximately 1.08 is reached.[12]

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the concentrated extract with a solvent such as n-butanol to partition the this compound into the organic phase.[12]

-

Solvent Recovery: Evaporate the organic solvent under reduced pressure to obtain the crude this compound concentrate.[12]

Purification Techniques

Crude extracts require further purification to isolate this compound. Column chromatography is a widely used technique for this purpose.

Step-by-Step Protocol: Column Chromatography Purification

-

Adsorption: Adsorb the crude this compound concentrate onto a macroporous resin (e.g., D101) or silica gel.[8][12]

-

Elution: Elute the column with a gradient of ethanol and water, starting with a high water concentration and gradually increasing the ethanol concentration.[12] For silica gel, a gradient of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate) is used.[6]

-

Fraction Collection and Monitoring: Collect the eluted fractions and monitor them for the presence of this compound using thin-layer chromatography (TLC).[12]

-

Concentration and Crystallization: Combine the fractions containing pure this compound, concentrate them under reduced pressure, and crystallize the compound from a suitable solvent system (e.g., isopropyl ether-acetone) to obtain the final pure product.[12]

Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of this compound in extracts and final products is essential for quality control and research purposes. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard analytical method.[14]

Table 2: Typical HPLC Parameters for this compound Quantification

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., Purospher STAR, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (A) and 1.5% Acetic Acid (B) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection Wavelength | 254 nm or 377 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Experimental Workflow: HPLC Analysis

Caption: Workflow for the quantification of this compound using HPLC.

Pharmacological Activities and Mechanisms of Action

Modern scientific research has validated and expanded upon the traditional uses of licorice by elucidating the specific pharmacological activities of this compound. It exhibits a broad spectrum of effects, with its anti-inflammatory and anticancer properties being the most extensively studied.[15][16][17]

Anti-Inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[16] this compound has demonstrated potent anti-inflammatory effects through the modulation of key signaling pathways.[18]

Key Mechanisms:

-

Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[16][17] this compound can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16][17][18] This is achieved by suppressing the activation of IKK (IκB kinase) and the subsequent degradation of IκB, which keeps NF-κB in an inactive state in the cytoplasm.[16][17]

-

Modulation of MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are also involved in the inflammatory response.[18] this compound has been shown to suppress the phosphorylation of p38 and ERK, further contributing to its anti-inflammatory effects.[18]

-

Activation of the Nrf2 Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response.[16][17] this compound can activate Nrf2, leading to the expression of antioxidant enzymes that protect against oxidative stress, a common feature of inflammation.[16][17]

Caption: this compound's inhibition of the NF-κB and MAPK inflammatory pathways.

Anticancer Properties

This compound has demonstrated significant anticancer activity against a variety of cancer cell lines.[9][19][20] Its multifaceted mechanism of action makes it a promising candidate for further investigation in oncology.

Key Mechanisms:

-

Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[20] It has been shown to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.[20]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or S phase.[20] This prevents cancer cells from dividing and growing.

-

Inhibition of Metastasis and Angiogenesis: this compound can inhibit the invasion and migration of cancer cells, key steps in metastasis.[16][20] It also suppresses angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by inhibiting factors like IL-6 and IL-8.[16]

-

Modulation of Signaling Pathways: Similar to its anti-inflammatory effects, this compound's anticancer activity involves the modulation of critical signaling pathways such as PI3K/Akt/mTOR and JAK/STAT, which are often dysregulated in cancer.[20][21]

Conclusion and Future Directions

This compound stands as a compelling example of a natural product with significant therapeutic potential, validated by modern scientific inquiry that builds upon a long history of use in traditional medicine. Its journey from the ancient herbal formulations of TCM to a well-characterized molecule with defined mechanisms of action highlights the importance of ethnopharmacology in contemporary drug discovery.

Future research should focus on several key areas:

-

Clinical Trials: While preclinical data is abundant, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in humans for various inflammatory and oncological conditions.

-

Bioavailability and Formulation: this compound has low water solubility, which may limit its bioavailability. Research into novel drug delivery systems and formulations is crucial to enhance its therapeutic efficacy.

-

Synergistic Combinations: In line with its traditional role as a "harmonizer," investigating the synergistic effects of this compound with conventional chemotherapeutic agents or other natural products could lead to more effective and less toxic treatment regimens.

The continued exploration of this compound holds great promise for the development of new therapeutic agents that bridge the gap between ancient wisdom and modern science.

References

-

Liu, M., Du, Y., Gao, D., Liu, M., & Qu, H. (2024). This compound: a review of its pharmacology activities and molecular mechanisms. Frontiers in Pharmacology, 15, 1453426. [Link]

-

Deng, X., Zhang, W., & Zhang, P. (2023). The anti-cancer activities and molecular mechanisms of licochalcones. Journal of Ethnopharmacology, 301, 115822. [Link]

-

Chen, M., Chen, Z., & Wang, Y. (2012). This compound inhibits lipopolysaccharide-induced inflammatory response in vitro and in vivo. Journal of Agricultural and Food Chemistry, 60(1), 208-214. [Link]

-

Haraguchi, H., Tanimoto, K., Tamura, Y., Mizutani, K., & Kinoshita, T. (1998). Antibacterial Activity of this compound against Spore-Forming Bacteria. Antimicrobial Agents and Chemotherapy, 42(11), 3025-3028. [Link]

-

Li, Y., Zhao, H., Wang, Y., & Zheng, Z. (2022). Role of this compound in Potential Pharmacological Therapy: A Review. Frontiers in Pharmacology, 13, 863297. [Link]

-

Xiao, X., et al. (2022). This compound-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells. Molecules, 27(19), 6293. [Link]

-

Various Authors. (2024). This compound: a review of its pharmacology activities and molecular mechanisms. Frontiers in Pharmacology. [Link]

-

Yin, Y. (n.d.). Chinese Herb History – Licorice Root. Concordia College of Oriental Medicine. [Link]

-

TCM Malaysia. (n.d.). Licorice Root: A Powerful Herb in Traditional Chinese Medicine. [Link]

-

Acupro Academy. (2025). Licorice Root: A Versatile Herb for Balancing Remedies and Boosting Health. [Link]

-

Yi Guan Acupuncture. (n.d.). The Role of Licorice Root in Chinese Medicine. [Link]

-

Deng, X., et al. (2023). The anti-cancer activities and molecular mechanisms of licochalcones. ResearchGate. [Link]

-

KPC Herbs. (2022). Licorice Root's Health Benefits: From Brighter Skin to Better Digestion. [Link]

-

Krittanai, S., et al. (2022). Monoclonal antibody-based immunoassay for the specific quantification of this compound: an active chalcone in licorice. Taylor & Francis Online. [Link]

-

Various Authors. (n.d.). The mechanisms of this compound with anti-inflammation activity. ResearchGate. [Link]

-

Xie, J., et al. (2010). HPLC analysis of glycyrrhizin and this compound in Glycyrrhiza inflata from Xinjiang (China). ResearchGate. [Link]

-

Simmler, C., et al. (2017). Isolation and structural characterization of dihydrobenzofuran congeners of this compound. Phytochemistry Letters, 20, 236-242. [Link]

-

Wang, Y., et al. (2012). This compound Inhibits Lipopolysaccharide-Induced Inflammatory Response in Vitro and in Vivo. Journal of Agricultural and Food Chemistry, 60(43), 10731-10740. [Link]

-

Basicmedical Key. (n.d.). Glycyrrhiza glabra L., G. inflata Batalin, G. uralensis Fisch. ex DC. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Wang, Z., et al. (2007). Isolation and purification of inflacoumarin A and this compound from licorice by high-speed counter-current chromatography. Journal of Chromatography B, 850(1-2), 469-473. [Link]

-

National Center for Complementary and Integrative Health. (n.d.). Licorice Root. [Link]

- Google Patents. (n.d.). CN101117311A - Preparation method of high-purity this compound.

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Origin and structure of this compound. [Link]

-

Various Authors. (2022). Role of this compound in Potential Pharmacological Therapy: A Review. PubMed. [Link]

-

Medical News Today. (n.d.). Benefits of licorice root: Uses, side effects, and more. [Link]

Sources

- 1. chinesemedicinemelbourne.com.au [chinesemedicinemelbourne.com.au]

- 2. Licorice Root’s Health Benefits: From Brighter Skin to Better Digestion | Wellness Hub [tw.iherb.com]

- 3. tcm.my [tcm.my]

- 4. hjmedicalgroup.com [hjmedicalgroup.com]

- 5. nccih.nih.gov [nccih.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Antibacterial Activity of this compound against Spore-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Isolation and structural characterization of dihydrobenzofuran congeners of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. CN101117311A - Preparation method of high-purity this compound - Google Patents [patents.google.com]

- 13. CN102010313A - Preparation method of this compound - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | this compound: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Antioxidative and anticancer properties of this compound from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Licochalcone A: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licochalcone A is a prominent chalconoid, a class of natural phenols, primarily isolated from the roots of licorice species such as Glycyrrhiza glabra and Glycyrrhiza inflata[1][2]. This molecule has garnered significant attention within the scientific and pharmaceutical communities due to its broad spectrum of biological activities, including anti-inflammatory, anticancer, antimalarial, antibacterial, and antiviral properties[1]. As a privileged scaffold in medicinal chemistry, this compound's α,β-unsaturated ketone functionality and its unique substitution pattern make it a compelling starting point for the development of novel therapeutic agents[3]. This technical guide provides an in-depth exploration of the chemical structure of this compound and a detailed overview of its synthetic routes, offering valuable insights for researchers engaged in natural product synthesis and drug discovery.

Chemical Structure and Properties

This compound is characterized by a 1,3-diphenyl-2-propen-1-one backbone, the defining feature of chalcones. Its structure is further distinguished by specific substitutions on both aromatic rings, including a distinctive dimethylallyl (prenyl) group.

Systematic and Trivial Names

-

IUPAC Name: (2E)-3-[5-(1,1-dimethyl-2-propen-1-yl)-4-hydroxy-2-methoxyphenyl]-1-(4-hydroxyphenyl)-2-propen-1-one[4]

-

Alternate Names: (E)-3-[5-(1,1-Dimethyl-2-propenyl)-4-hydroxy-2-methoxyphenyl]-1-(4-hydroxyphenyl)-2-propen-1-one[5]

Molecular Formula and Weight

Key Structural Features

The chemical architecture of this compound is fundamental to its biological activity. The key features include:

-

Chalcone Scaffold: The core structure consists of two aromatic rings (Ring A and Ring B) linked by a three-carbon α,β-unsaturated carbonyl system. This enone moiety is a known Michael acceptor, capable of interacting with biological nucleophiles, which is often implicated in its mechanism of action.

-